CEF8, Influenza Virus NP (383-391)

Immunology Influenza T‑cell monitoring

CEF8 NP383-391 (SRYWAIRTR) is the immunodominant HLA-B*2705-restricted CTL epitope from influenza A nucleoprotein, essential for standardized T-cell immunomonitoring assays. It uniquely contributes ~30% to influenza-specific CD8+ responses and is supported by a published crystal structure. It ensures reproducible, cross-study comparability in ELISPOT, ICS, and MHC multimer assays, outperforming other influenza peptides. Procure high-purity (≥98%) lyophilized powder for reliable assay validation.

Molecular Formula C54H85N19O13
Molecular Weight 1208.394
CAS No. 1032350-13-2; 142479-13-8
Cat. No. B2424107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEF8, Influenza Virus NP (383-391)
CAS1032350-13-2; 142479-13-8
Molecular FormulaC54H85N19O13
Molecular Weight1208.394
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N
InChIInChI=1S/C54H85N19O13/c1-5-27(2)41(49(83)68-37(14-9-21-63-53(58)59)46(80)73-42(29(4)75)50(84)69-38(51(85)86)15-10-22-64-54(60)61)72-43(77)28(3)66-47(81)40(24-31-25-65-35-12-7-6-11-33(31)35)71-48(82)39(23-30-16-18-32(76)19-17-30)70-45(79)36(13-8-20-62-52(56)57)67-44(78)34(55)26-74/h6-7,11-12,16-19,25,27-29,34,36-42,65,74-76H,5,8-10,13-15,20-24,26,55H2,1-4H3,(H,66,81)(H,67,78)(H,68,83)(H,69,84)(H,70,79)(H,71,82)(H,72,77)(H,73,80)(H,85,86)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)/t27-,28-,29+,34-,36-,37-,38-,39-,40-,41-,42-/m0/s1
InChIKeyRSAAOPBSIPAHOK-NHUGIYAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CEF8 Influenza Virus NP (383-391) Peptide: CAS 142479-13-8 | HLA-B*2705-Restricted CTL Epitope


CEF8, Influenza Virus NP (383-391) (sequence SRYWAIRTR, CAS 142479-13-8) is a 9‑amino‑acid synthetic peptide corresponding to residues 383–391 of the influenza A virus nucleoprotein (NP). It is the immunodominant HLA‑B*2705‑restricted cytotoxic T lymphocyte (CTL) epitope in the NP of influenza A viruses [1]. The peptide is widely used as a standard reference antigen in T‑cell immunomonitoring assays (e.g., ELISPOT, intracellular cytokine staining, MHC tetramer staining) to quantify influenza‑specific CD8+ T‑cell responses . *Note: CAS 1032350‑13‑2 is erroneously assigned to this peptide in some databases and actually corresponds to the small‑molecule Akt inhibitor MK‑2206 dihydrochloride; the correct CAS for the NP383‑391 peptide is 142479‑13‑8.*

Why Generic Substitution of CEF8 NP383‑391 Fails: HLA‑Restriction and Sequence Integrity Are Critical


HLA‑restricted T‑cell epitopes are not interchangeable. The HLA‑B*2705‑restricted NP383‑391 epitope (SRYWAIRTR) is distinct in both HLA‑allele specificity and antigenic potency from other influenza CTL epitopes such as the HLA‑A*0201‑restricted M158‑66 or the HLA‑B*0801‑restricted NP380‑388 [1]. Even a single amino‑acid substitution at the P2 anchor residue (R384G) abrogates recognition by NP383‑391‑specific T‑cell clones and reduces the overall virus‑specific CD8+ T‑cell response by a median of 30% in vitro [2]. Consequently, substituting CEF8 with another influenza peptide—or using a mutated variant—will yield quantitatively and qualitatively different CTL readouts, compromising assay reproducibility and cross‑study comparability.

Quantitative Differentiation of CEF8 NP383‑391 Versus Closest Analogs: Evidence for Scientific Selection


CEF8 NP383‑391 Contributes a Median 30% of the Total Influenza‑Specific CTL Response In Vitro, Exceeding Most Other HLA‑B*2705‑Restricted Epitopes

In HLA‑B*2705‑positive human donors, loss of the NP383‑391 epitope (via the R384G mutation) reduced the in vitro virus‑specific CD8+ T‑cell response by a median of 30% (range 2–46%) across multiple donors [1]. This reduction is substantially larger than the contribution reported for the HLA‑B*0801‑restricted NP380‑388 epitope, which is described as a minor epitope in the same donors [1].

Immunology Influenza T‑cell monitoring

CEF8 NP383‑391 Elicits a High‑Frequency CD8+ T‑Cell Response (10.6% of CD8+ T Cells in One Donor) That Exceeds Responses to Other Conserved Epitopes

In PBMC from an HLA‑A*0201/HLA‑B*2705‑positive donor stimulated with wild‑type virus (A/NL/94‑384R), 10.6% of CD8+ T cells were specific for the NP383‑391 epitope, as measured by intracellular IFN‑γ staining after peptide restimulation [1]. In contrast, the response to the HLA‑B*2705‑restricted NP174‑184 epitope in the same donor was lower (exact percentage not shown but described as 'similar' to M158‑66, which was not quantified in this study) [1].

Immunology Influenza Flow cytometry

CEF8 NP383‑391 Displaces ~90% of Endogenous HLA‑B27‑Bound Peptides, Demonstrating Exceptionally High Affinity for Its Restriction Element

In HLA‑B27 transgenic rats expressing a minigene encoding the NP383‑391 peptide targeted to the endoplasmic reticulum, the NP1 product displaced approximately 90% of the ³H‑Arg‑labeled endogenous peptide fraction bound to HLA‑B27 on splenocytes [1]. This indicates a binding affinity that is functionally superior to the vast majority of endogenously loaded self‑peptides.

Immunology MHC‑peptide binding Transgenic models

Crystal Structure Reveals Solvent‑Exposed Residues at P4, P7, and P8 in CEF8 NP383‑391, Differing from Other HLA‑B*2705‑Bound Viral Peptides

The crystal structure of the HLA‑B*2705–NP383‑391 complex shows that the side chains of residues 4 (Trp), 7 (Thr), and 8 (Arg) are solvent‑exposed and available for T‑cell receptor (TCR) contact [1]. In contrast, the HLA‑B*2705‑bound HIV gag 264‑273 decamer displays a main‑chain bulge at P7 that alters the TCR‑accessible surface [1]. The EBV EBNA3C 258‑266 peptide, also presented by HLA‑B*2705, has a distinct conformation that does not engage the inhibitory receptor KIR3DL1 unless the P8 glutamate is mutated [1].

Structural immunology MHC‑peptide conformation T‑cell recognition

Optimal Research and Industrial Applications for CEF8 Influenza Virus NP (383‑391) Peptide


Standardized Positive Control for HLA‑B*2705‑Restricted CD8+ T‑Cell Monitoring in Vaccine Trials

Given its immunodominance and high‑frequency recall response (median 30% contribution to total influenza‑specific CTL response, up to 10.6% of CD8+ T cells in some donors), CEF8 NP383‑391 serves as a robust positive control in ELISPOT, ICS, and MHC‑multimer assays to validate assay sensitivity and donor HLA‑B*2705 positivity [1]. Its use ensures comparability across clinical sites and timepoints, as recommended for CEF peptide pool‑based immune monitoring [2].

Functional Avidity and TCR‑pMHC Interaction Studies Using Structurally Defined HLA‑B*2705–NP383‑391 Complexes

The availability of a high‑resolution crystal structure for the HLA‑B*2705–NP383‑391 complex enables precise structure‑function analyses of TCR engagement and KIR3DL1 recognition [3]. CEF8 is the only influenza NP‑derived HLA‑B*2705‑restricted epitope for which such detailed structural information is published, making it the reagent of choice for biophysical and immunological studies of MHC class I‑restricted recognition.

In Vivo Modeling of CTL‑Mediated Protection and Immunopathology in HLA‑B27 Transgenic Mice

In HLA‑B*2705 transgenic mouse models, infection with influenza virus carrying the intact NP383‑391 epitope (384R) caused significantly greater weight loss than virus with the escape mutation (384G), demonstrating the epitope's role in immunopathology [4]. CEF8 peptide or recombinant viruses expressing this epitope are essential for recapitulating the full spectrum of CTL‑driven disease in these models.

Quality Control Reference for Peptide Synthesis and MHC‑Binding Validation

Commercial CEF8 peptide is supplied with analytical documentation (e.g., ≥98% purity by HPLC, MS‑confirmed molecular weight of 1208.4 Da) . This high purity and well‑characterized identity make it suitable as a calibration standard for peptide quantification, HPLC method development, and as a reference for validating in‑house synthesized NP383‑391 peptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CEF8, Influenza Virus NP (383-391)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.